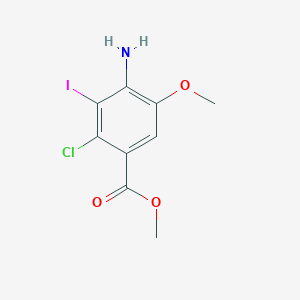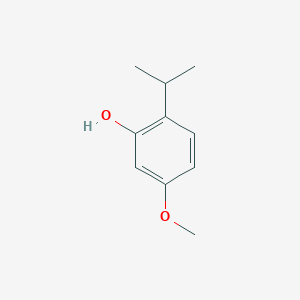![molecular formula C5H7N3O B13982365 Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- is a heterocyclic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction produces key intermediates that bear functional positions necessary for further transformations. The annellation to generate the maleimide moiety of the bicycle is a crucial step in the synthesis. Additionally, palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions at the C-6 position has been investigated to provide novel access to various 1,6 di-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is essential to achieve high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Aplicaciones Científicas De Investigación
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a phosphatase inhibitor, which can regulate various biological processes.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, as a phosphatase inhibitor, it can modulate the activity of enzymes involved in dephosphorylation processes, thereby affecting various cellular functions. Molecular docking studies have shown that it can bind to active sites of target proteins, forming essential hydrogen bonds and other interactions that stabilize the inhibitor-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a CDK2 inhibitor in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit specific kinases.
6,6-Dimethyl Pyrrolo[3,4-c]pyrazole: A compound with improved inhibitory potency against multiple CDKs and antiproliferative activity against cancer cell lines
Uniqueness
Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro- stands out due to its unique fused bicyclic structure, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2,4,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyrazol-3-one |
InChI |
InChI=1S/C5H7N3O/c9-5-3-1-6-2-4(3)7-8-5/h6H,1-2H2,(H2,7,8,9) |
Clave InChI |
WYDJLBQXTFMRJA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




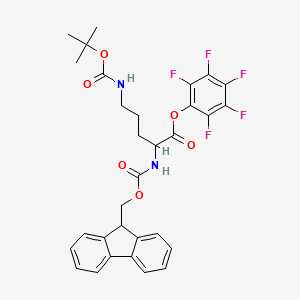
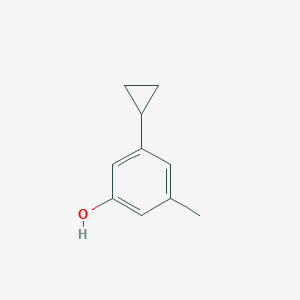

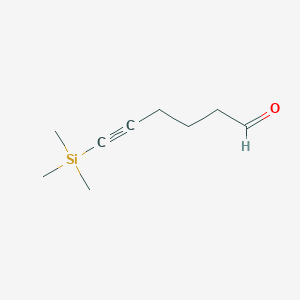

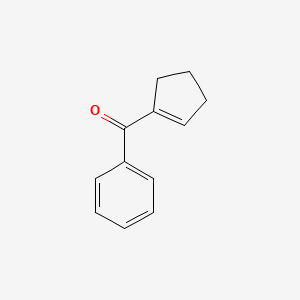

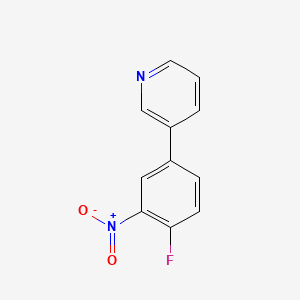

![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
